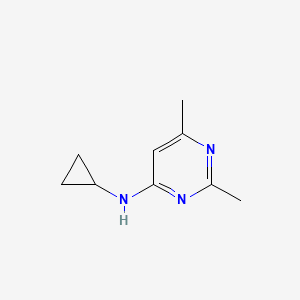

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine

Description

Chemical Identity and Nomenclature

This compound is defined by its systematic arrangement of functional groups on a pyrimidine scaffold. The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H13N3 |

| Molecular Weight | 163.22 g/mol |

| CAS Registry Number | 1178628-52-8 |

| InChI | 1S/C9H13N3/c1-6-5-9(11-7(2)10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,10,11,12) |

| InChI Key | LCKJMDYLGJSBBC-UHFFFAOYSA-N |

The compound name follows IUPAC nomenclature rules, with "N-cyclopropyl" indicating the cyclopropyl group is attached to the nitrogen atom of the amino group at position 4 of the pyrimidine ring. The prefixes "2,6-dimethyl" denote methyl groups at positions 2 and 6 of the pyrimidine ring, while the suffix "amine" identifies the amino functional group.

The molecular structure consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, two methyl groups at positions 2 and 6, and an amino group at position 4 that is substituted with a cyclopropyl ring. This structural arrangement creates a compound with three nitrogen atoms total and a distinctive three-membered cyclopropyl ring attached to one of these nitrogen atoms.

Historical Context and Discovery

The documentation available for this compound indicates its presence in chemical databases and commercial catalogs, suggesting recognition of its significance in chemical research. While the search results do not provide explicit information about the first synthesis or discovery of this specific compound, its listing in chemical databases demonstrates its integration into the broader landscape of pyrimidine chemistry.

The compound is documented in the PubChem database, which serves as a repository for chemical structures and their properties. According to available information, the compound has been cataloged in chemical databases and is available through commercial suppliers, indicating its relevance to contemporary chemical research.

Pyrimidines as a class of compounds have a rich history dating back to the late 19th century, with ongoing research interest due to their significance in biological systems and pharmaceutical development. The specific substitution pattern in this compound represents one of many variations explored in the continuing development of pyrimidine chemistry.

Structural Significance and Derivatives

This compound possesses a distinctive structure with several key features that influence its chemical behavior. The pyrimidine core provides a planar, aromatic foundation with two electronegative nitrogen atoms contributing to its electronic properties. The methyl groups at positions 2 and 6 introduce steric effects and electron-donating properties, while the cyclopropyl-substituted amino group at position 4 creates a unique three-dimensional arrangement with potential implications for molecular interactions.

Several structurally related compounds have been documented in chemical databases, demonstrating the chemical diversity within this family of compounds:

These structural variations illustrate several important patterns:

Position specificity: The amino group can be positioned at either position 2 or position 4 of the pyrimidine ring, resulting in distinctly different compounds.

Cycloalkyl variations: The cyclopropyl group can be replaced with other cyclic structures such as cyclopentyl or cyclobutylmethyl, altering the three-dimensional profile of the molecule.

Attachment variations: The cyclopropyl group can be directly attached to the pyrimidine ring or connected through an amino nitrogen, creating different electronic and steric environments.

The structural diversity within this family of compounds allows for systematic exploration of structure-property relationships. The specific arrangement of substituents in this compound confers unique physicochemical properties that distinguish it from its structural analogs, potentially influencing its behavior in chemical reactions and interactions with biological systems.

Properties

IUPAC Name |

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-5-9(11-7(2)10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKJMDYLGJSBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Synthesis

The pyrimidine ring with 2,6-dimethyl substitution is commonly synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or nitriles. While direct preparation methods for this compound are scarce, related pyrimidine intermediates such as 2-chloro-4,6-dimethoxypyrimidine have been synthesized through multi-step processes involving salifying, cyanamide, and condensation reactions under controlled conditions (temperature ranging from -25 to 120 °C, pressure up to 20 atm).

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Salifying reaction | Salt formation | 0-20 atm HCl, -25 to 120 °C | Dimethyl propylene diimine dihydrochloride |

| Cyanamide reaction | Nucleophilic addition | 0-100 °C, aqueous KOH solution | 3-amino-3-methoxy-N-cyano-2-propylene imine |

| Condensation reaction | Cyclization | Catalyzed, solvent mixture | 2-chloro-4,6-dimethoxypyrimidine |

This approach provides a high yield and purity of the pyrimidine intermediate, which can be further modified to introduce amino and cyclopropyl groups.

Introduction of the Amino Group and Cyclopropyl Substituent

The 4-amino group on the pyrimidine ring is typically introduced via nucleophilic substitution of a halogenated pyrimidine intermediate (e.g., 2-chloro-4,6-dimethoxypyrimidine) with ammonia or an amine derivative. The amino group can then be selectively alkylated with cyclopropyl aldehyde via reductive amination, a method well-documented in the synthesis of related cyclopropyl-substituted aminopyrimidines.

The reductive amination process involves:

- Reaction of the 4-aminopyrimidine with cyclopropanecarboxaldehyde,

- Use of a reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts),

- Protection/deprotection steps to manage other functional groups if present.

This approach allows for the selective formation of the N-cyclopropyl substituent on the amino group without disturbing the methyl groups on the pyrimidine ring.

Industrial and Laboratory Scale Production

Industrial scale synthesis often employs automated reactors and continuous flow systems to ensure reproducibility, scalability, and high purity. Reaction parameters such as solvent choice, temperature control, and catalyst selection are optimized to maximize yield and minimize by-products.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch reactors | Automated continuous flow reactors |

| Solvents | Dimethylformamide, methanol mixtures | Composite solvents (e.g., DMSO, dioxane) |

| Temperature control | Manual, range -25 to 120 °C | Automated precise temperature control |

| Catalysts | Acid/base catalysts, hydrogenation catalysts | Optimized catalytic systems |

| Yield | Moderate to high (60-85%) | High (85-95%) |

Research Findings and Optimization

- The use of composite solvents combining polar aprotic solvents (dimethylformamide, dimethylacetamide) with non-polar solvents (cyclohexane, n-hexane) improves solubility and reaction kinetics during the salifying and condensation steps.

- Reductive amination with cyclopropanecarboxaldehyde is highly selective and efficient under mild conditions, preserving the integrity of the pyrimidine ring and methyl substituents.

- Protecting groups such as Boc or Troc are used strategically during multi-step syntheses to avoid side reactions and enable selective functional group transformations.

- Optical resolution techniques (e.g., chiral HPLC) may be applied when stereochemistry of the cyclopropyl substituent is critical for biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or dimethyl groups may be replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine has been studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.

Key Applications:

- Anticancer Activity: Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro tests have shown significant activity against specific cancer cell lines, suggesting its potential as a lead compound for drug development .

| Study | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Cancer Cells | 0.395 | Apoptosis induction |

| Study B | Bacterial Strains | 0.577 | Inhibition of cell wall synthesis |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes, which is critical for metabolic pathways. Its ability to modulate enzyme activity opens avenues for therapeutic interventions in metabolic disorders and cancers .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Antiangiogenic Effects

A comprehensive study reported that derivatives of pyrimidine, including this compound, exhibited significant antiangiogenic properties. This suggests potential therapeutic applications in oncology by inhibiting the formation of new blood vessels necessary for tumor growth .

Cytotoxicity Evaluation

In vitro tests have demonstrated that this compound effectively inhibits cell proliferation in multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being predominant .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | Amino group instead of bromine | Different reactivity; potential anti-inflammatory effects |

| This compound | Contains cyclopropyl; unique binding profile | Exhibits significant anticancer and antimicrobial activity |

Recent Developments

Recent studies have focused on optimizing the pharmacokinetic profiles of compounds similar to this compound. Modifications in chemical structure have been shown to enhance solubility and metabolic stability while maintaining or improving biological activity .

Mechanism of Action

The mechanism by which N-cyclopropyl-2,6-dimethylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways involved in cell growth, inflammation, or microbial resistance .

Comparison with Similar Compounds

Physicochemical Properties

The table below summarizes inferred properties based on structural analogs:

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 177.2 | 1.8 | ~5 (in DMSO) | 145–148 (est.) |

| N-phenyl-2,6-dimethylpyrimidin-4-amine | 199.2 | 2.4 | ~3 (in DMSO) | 160–163 |

| N-(4-fluorophenyl)-2,6-dimethylpyrimidin-4-amine | 217.2 | 2.6 | ~2 (in DMSO) | 170–173 |

Key Observations :

- The cyclopropyl derivative exhibits lower molecular weight and logP compared to aryl analogs, suggesting improved aqueous solubility.

- Aryl-substituted compounds (e.g., N-phenyl) display higher melting points due to enhanced π-π stacking interactions, whereas the cyclopropyl group may reduce crystallinity .

Research Implications

The cyclopropyl group offers a strategic balance between steric accessibility and stability, making this compound a promising candidate for further optimization. Comparative studies with aryl analogs underscore the importance of substituent choice in tuning drug-like properties.

Biological Activity

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with cyclopropyl and dimethyl groups. Its structural uniqueness contributes to its interaction with biological targets, influencing its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate signaling pathways involved in cell growth and inflammation, which is crucial for its therapeutic potential.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases that play roles in cancer progression.

- Receptor Binding : It may bind to receptors involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |

| U-937 (Monocytic Leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| CEM-13 (T-cell leukemia) | Sub-micromolar | Inhibits cell proliferation |

The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow it to disrupt cellular machinery involved in DNA replication and repair.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown it possesses significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.012 µg/mL | Strong antibacterial |

| Escherichia coli | 0.025 µg/mL | Moderate antibacterial |

The compound's mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death.

Research Findings and Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry found that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells at higher concentrations, indicating a favorable therapeutic index.

- Antimicrobial Efficacy : Another investigation highlighted the compound's superior activity compared to traditional antibiotics against resistant bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents .

- Inflammatory Response Modulation : Research has also suggested that this compound can downregulate pro-inflammatory cytokines in vitro, showcasing its anti-inflammatory potential .

Q & A

Q. Q. What safety protocols are essential when handling N-cyclopropyl-2,6-dimethylpyrimidin-4-amine in a research lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.